Product packaging for 8-Nitro-3,4-dihydroisoquinoline(Cat. No.:)

8-Nitro-3,4-dihydroisoquinoline

Cat. No.: B12938463
M. Wt: 176.17 g/mol
InChI Key: SDYSBCONQVLWLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Nitro-3,4-dihydroisoquinoline is a nitro-substituted dihydroisoquinoline derivative that serves as a valuable synthetic intermediate in medicinal chemistry research. Compounds based on the 3,4-dihydroisoquinoline scaffold are of significant interest in drug discovery, with documented roles in the synthesis of potential central nervous system agents and calcium channel blockers . The nitro functional group on the aromatic ring is a versatile handle for further chemical transformations, potentially allowing for nucleophilic aromatic substitution to introduce amine substituents, or reduction to an amino group . This makes it a potential precursor for the development of 8-amino-tetrahydroisoquinolines, which are important structural motifs in bioactive compound synthesis . Dihydro- and tetrahydroisoquinoline cores are frequently found in natural and synthetic compounds with a broad spectrum of biological activities, underscoring the utility of such intermediates in pharmaceutical research . This product is provided "For Research Use Only." It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B12938463 8-Nitro-3,4-dihydroisoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

8-nitro-3,4-dihydroisoquinoline

InChI

InChI=1S/C9H8N2O2/c12-11(13)9-3-1-2-7-4-5-10-6-8(7)9/h1-3,6H,4-5H2

InChI Key

SDYSBCONQVLWLW-UHFFFAOYSA-N

Canonical SMILES

C1CN=CC2=C1C=CC=C2[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Transformational Potential of 8 Nitro 3,4 Dihydroisoquinoline

Transformations of the Nitro Moiety in the Dihydroisoquinoline System

The nitro group at the 8-position of the 3,4-dihydroisoquinoline (B110456) core is a versatile handle for a variety of chemical modifications. Its strong electron-withdrawing nature not only influences the reactivity of the aromatic ring but also allows for its own specific transformations.

Selective Reduction Pathways to Amino Derivatives

The conversion of the nitro group to an amino group is a fundamental transformation that opens up a plethora of synthetic possibilities, including the introduction of new functionalities through diazotization or acylation. The selective reduction of the nitro group in the presence of the imine functionality in 8-nitro-3,4-dihydroisoquinoline is a key challenge. Various reducing agents can be employed to achieve this transformation, with the choice of reagent being critical to avoid over-reduction or undesired side reactions.

Commonly used methods for the reduction of aromatic nitro groups include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. shahucollegelatur.org.in For instance, the reduction of 5-bromo-8-nitroisoquinoline (B189721) to 8-aminoisoquinoline (B1282671) has been achieved using hydrogen gas with 10% Pd/C in a mixture of DMF and triethylamine. shahucollegelatur.org.in Another widely used method is the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid, or stannous chloride (SnCl₂) in various solvents. wikipedia.org The choice of solvent and reaction conditions can significantly impact the selectivity and yield of the reduction.

Reducing AgentCatalyst/ConditionsProductReference
H₂10% Pd/C, DMF-Et₃N8-Aminoisoquinoline shahucollegelatur.org.in
SnCl₂Ethyl acetateAmino derivatives wikipedia.org
FeAcetic acidArylalkanones from nitroalkenes researchgate.net

Exploitation of the Nitro Group for Nucleophilic Aromatic Substitution (SNAr)

The powerful electron-withdrawing nature of the nitro group strongly activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of a suitable leaving group, or in some cases, a hydrogen atom, by a variety of nucleophiles. While the nitro group itself is not typically the leaving group, its presence is crucial for the reaction to proceed.

In a related system, 8-fluoro-3,4-dihydroisoquinoline, the fluorine atom is readily displaced by cyclic amines in a nucleophilic aromatic substitution reaction, highlighting the activating effect of the imine and the susceptibility of the 8-position to nucleophilic attack. mdpi.comalfa-chemistry.com This suggests that if a suitable leaving group were present at a position activated by the nitro group in this compound, similar SNAr reactions would be feasible. The reaction generally proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is facilitated by the electron-withdrawing nitro group. dntb.gov.uad-nb.info

The scope of nucleophiles in SNAr reactions is broad and includes amines, alkoxides, and thiolates. The efficiency of the substitution is dependent on the nature of the nucleophile, the solvent, and the presence of any activating or deactivating groups on the aromatic ring. acs.orgbibliotekanauki.plmdpi.com

Reactions Involving Nitroalkene Functionality, e.g., Cycloadditions

While this compound itself does not possess a nitroalkene moiety, its N-oxide derivative, 3,4-dihydroisoquinoline N-oxide, can participate in cycloaddition reactions. scispace.com Furthermore, the chemistry of nitro-substituted quinolones, which share some structural similarities, provides insights into potential cycloaddition reactions. For example, 1-methyl-3,6,8-trinitro-2-quinolone, which possesses a distorted pyridone ring that behaves like an activated nitroalkene, readily undergoes cycloaddition reactions with electron-rich alkenes and dienes. growingscience.comacs.org

The nitro group in conjugated nitroalkenes acts as a powerful electron-withdrawing group, making the double bond highly susceptible to attack by dienes in Diels-Alder reactions or by 1,3-dipoles in [3+2] cycloadditions. sci-hub.seresearchgate.net These reactions are powerful tools for the construction of complex cyclic and heterocyclic systems. For instance, the reaction of 3,4-dihydroisoquinoline N-oxides with alkynes can lead to the formation of stable Δ⁴-isoxazolines. rsc.org

Reaction TypeReactantsProduct TypeReference
[4+2] Cycloaddition1-Methyl-3,6,8-trinitro-2-quinolone, electron-rich dienesBenzoquinoline derivatives growingscience.comacs.org
[3+2] Cycloaddition3,4-Dihydroisoquinoline N-oxide, alkynesΔ⁴-Isoxazolines rsc.org
[3+2] Cycloaddition3,4-Dihydroisoquinoline N-oxide, N-vinylpyrroleIsoxazolidine derivatives ucl.ac.uk

Conversion of Nitroalkanes via Nef-Type Reactions

The Nef reaction is a classic transformation that converts a primary or secondary nitroalkane into an aldehyde or a ketone, respectively, typically under acidic conditions. wikipedia.org This reaction proceeds through the formation of a nitronate salt, which is then hydrolyzed. dntb.gov.uanih.gov The nitro group in a molecule like this compound is attached to an aromatic ring and is therefore not a nitroalkane. However, if a synthetic route were to introduce a nitroalkyl group at the C1 position of the dihydroisoquinoline ring, a subsequent Nef reaction could be envisioned to generate a carbonyl group at that position.

The aza-Henry (nitro-Mannich) reaction, for example, allows for the addition of nitroalkanes to the imine double bond of 3,4-dihydroisoquinolines, forming a β-nitroamine. rsc.org The resulting nitroalkyl group could then potentially be converted to a carbonyl group via a Nef-type reaction, providing a route to α-amino ketones.

Reactivity Profile of the 3,4-Dihydroisoquinoline Ring System

The 3,4-dihydroisoquinoline ring system contains a cyclic imine (C=N) bond, which is the primary site of reactivity. The imine carbon is electrophilic and susceptible to attack by a wide range of nucleophiles.

Electrophilic and Nucleophilic Addition Reactions at the Imine Carbon

The imine carbon of the 3,4-dihydroisoquinoline ring is electrophilic and readily undergoes addition reactions with various nucleophiles. This reactivity is central to the functionalization of the isoquinoline (B145761) skeleton. The presence of the electron-withdrawing nitro group at the 8-position is expected to enhance the electrophilicity of the imine carbon, making it even more susceptible to nucleophilic attack.

Nucleophilic additions to the C=N double bond can be achieved with a wide variety of carbon and heteroatom nucleophiles. Organometallic reagents such as Grignard reagents and organolithium compounds are commonly used to introduce alkyl or aryl groups at the C1 position. researchgate.net The aza-Henry reaction, involving the addition of nitroalkanes, is another important example of a nucleophilic addition to this system.

The reactivity of the imine can be further enhanced by N-activation, for example, through the formation of an N-acyliminium ion. This strategy has been employed in the asymmetric addition of malonates catalyzed by chiral palladium(II) complexes.

NucleophileActivating Agent/CatalystProduct TypeReference
NitroalkanesThiourea derivative1-(Nitroalkyl)-1,2,3,4-tetrahydroisoquinolines
MalonatesBoc₂O, chiral Pd(II) complexC1-malonylated tetrahydroisoquinolines
Ketene silyl (B83357) acetalsChiral titanium complexβ-Amino acid derivatives researchgate.net
Dialkylzinc reagentsChiral bromomagnesium butoxide1-Alkylated hydroxylamines researchgate.net
Organolithium reagents(-)-Sparteine1-Substituted tetrahydroisoquinolines researchgate.net

Oxidative Transformations to Isoquinoline Derivatives

The oxidation of the 3,4-dihydroisoquinoline core to its corresponding aromatic isoquinoline is a fundamental transformation. However, the reactivity of this compound in this context is significantly influenced by the electron-withdrawing nature of the nitro group. While many 1-benzyl-3,4-dihydroisoquinolines readily undergo auto-oxidation in alcoholic solutions exposed to air, compounds bearing a nitro group on the benzyl (B1604629) substituent, such as 3:4-dihydro-1-(2-nitrobenzyl)-isoquinolines, have been observed to be remarkably stable against such auto-oxidation. ias.ac.in This stability is attributed to the electronic effect of the nitro group.

For the oxidation of the parent this compound, more robust chemical methods would likely be required. General methods for the dehydrogenation of 3,4-dihydroisoquinolines to isoquinolines often employ catalysts and oxidants. organic-chemistry.orgshahucollegelatur.org.in For instance, catalytic dehydrogenation is a common strategy. shahucollegelatur.org.in A plausible approach for the oxidation of this compound to 8-nitroisoquinoline (B1594253) could involve treatment with a copper(II) chloride-oxygen system, which has been shown to be effective for the dehydrogenation of 1,2,3,4-tetrahydroisoquinolines to 3,4-dihydroisoquinolines. clockss.org

Reagent/SystemSubstrate TypeProductObservations
Air (auto-oxidation)1-Benzyl-3,4-dihydroisoquinolines1-Benzoyl-3,4-dihydroisoquinolinesFacile oxidation. ias.ac.in
Air (auto-oxidation)3:4-Dihydro-1-(2-nitrobenzyl)-isoquinolineNo reactionRemarkably stable. ias.ac.in
I₂1-Benzyl-3,4-dihydroisoquinolines1-Benzoyl-3,4-dihydroisoquinolinesEffective oxidation. ias.ac.in
CuCl₂-O₂1,2,3,4-Tetrahydroisoquinolines3,4-DihydroisoquinolinesCatalytic dehydrogenation. clockss.org

Ring Expansion and Rearrangement Chemistry

The dihydroisoquinoline scaffold can potentially undergo ring expansion and rearrangement reactions to yield larger heterocyclic systems, such as azepine derivatives. While specific studies on this compound in this context are not prevalent, general strategies for the ring expansion of related tetrahydropyridine (B1245486) systems can be considered. nih.govrsc.orgresearchgate.netmdpi.comacs.org

One such strategy involves the reaction with activated alkynes. For example, tetrahydroisoquinolines have been shown to react with electron-deficient acetylenes in the presence of a copper catalyst to afford benzoazocines via a ring expansion pathway. researchgate.net Another approach involves the rearrangement of functionalized precursors. A stereoselective, metal-free ring-expansion of monocyclopropanated pyrroles to tetrahydropyridines has been developed, proceeding through a cyclopropylcarbinyl cation rearrangement. nih.gov Similarly, acid-mediated ring-expansion of vinylcyclopropane (B126155) epoxides derived from pyrroles can lead to dihydropyridine (B1217469) derivatives. nih.govacs.org These methodologies suggest that appropriate functionalization of the this compound core could open pathways to novel, expanded ring systems.

MethodPrecursorProductKey Features
Reaction with activated alkynesTetrahydroisoquinolinesBenzoazocinesCuI catalyzed. researchgate.net
Cyclopropylcarbinyl rearrangementMonocyclopropanated pyrrolesTetrahydropyridinesMetal-free, stereoselective. nih.gov
Acid-mediated epoxide rearrangementVinylcyclopropane epoxidesDihydropyridinesTFA/H₂O conditions. nih.govacs.org

Derivatization Strategies for Structural Elaboration

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the this compound, being part of a cyclic imine, is a key site for derivatization. mdpi.com While the imine nitrogen is less nucleophilic than that of a corresponding tetrahydroisoquinoline, it can still undergo N-alkylation to form iminium salts. wikipedia.org These iminium salts are versatile intermediates for further transformations. Nickel-catalyzed reductive alkylation of heteroaryl imines with C(sp³) electrophiles provides a modern approach for N-alkylation under mild conditions, avoiding the need for pre-generated organometallic reagents. nih.gov

N-Acylation of the enamine tautomer of 1-alkyl-3,4-dihydroisoquinolines has been observed in reactions with anhydrides, leading to annulated products. beilstein-journals.orgresearchgate.net This suggests that under appropriate conditions, the nitrogen of this compound could be acylated, although the electron-withdrawing nitro group might modulate this reactivity.

Introduction of Thioamide and Carbamate (B1207046) Analogues

The imine functionality of this compound can be converted to a thioamide. The Willgerodt-Kindler reaction and its variations provide a powerful tool for this transformation. For instance, cyclic imines can react with elemental sulfur, often in the presence of an amine, to yield the corresponding thioamides. mdpi.comchemrxiv.orgresearchgate.net Catalyst- and solvent-free conditions have been developed for the reaction of aldehydes, amines, and elemental sulfur to produce thioamides, highlighting the practicality of this approach. mdpi.com

To introduce a carbamate functionality, a two-step process is typically required. First, the imine of this compound would be reduced to the corresponding 8-nitro-1,2,3,4-tetrahydroisoquinoline. This secondary amine can then be converted to a carbamate. Numerous methods exist for carbamate synthesis from amines, including reaction with chloroformates, di-tert-butyl dicarbonate, or through three-component couplings of amines, carbon dioxide, and halides. organic-chemistry.orgrsc.orgbohrium.comresearchgate.netresearchgate.net

TransformationStarting MaterialReagentsProduct
ThioamidationCyclic ImineElemental Sulfur, AmineThioamide
CarbamoylationSecondary AmineDialkyl CarbonateCarbamate
CarbamoylationSecondary AmineCO₂, Halide, Cs₂CO₃Carbamate

Stereoselective Derivatization at Chiral Centers

The this compound scaffold is achiral. The introduction of chirality can be achieved through reactions at the C1 position, which would first require substitution at this position. For a C1-substituted-8-nitro-3,4-dihydroisoquinoline, the C=N bond is a prime target for stereoselective transformations.

Enantioselective reduction of the imine is a well-established method to create a chiral center at C1, yielding optically active 1-substituted-1,2,3,4-tetrahydroisoquinolines. rsc.orgrsc.org This can be accomplished using chiral hydride reducing agents, catalytic asymmetric hydrogenation, or enzymatic catalysis. rsc.orgacs.org For example, imine reductases have been identified that can asymmetrically reduce 1-methyl-3,4-dihydroisoquinoline (B1216472) to the corresponding (S)-tetrahydroisoquinoline with high enantioselectivity. acs.org

Another approach is the catalytic asymmetric allylation of the C=N bond. Using a copper catalyst with a chiral ligand like DTBM-SEGPHOS, 3,4-dihydroisoquinolines can be reacted with allyltrimethoxysilane (B1265876) to afford chiral 1-allyltetrahydroisoquinoline derivatives in good yield and stereoselectivity. acs.orgacs.org

Functionalization of the Aromatic and Aliphatic Portions of the Scaffold

Aromatic Portion: The nitro group on the aromatic ring is a versatile handle for further functionalization. Denitrative functionalization of nitroaromatic compounds has emerged as a powerful strategy. researchgate.net This allows for the C-NO₂ bond to be cleaved and replaced with C-O, C-S, C-N, C-H, or C-C bonds, typically through transition metal-catalyzed cross-coupling reactions. researchgate.net This opens up a vast chemical space for derivatization of the 8-position. The electron-deficient nature of the nitroaromatic ring also makes it susceptible to nucleophilic aromatic substitution, providing another avenue for modification. acs.orgmdpi.comsci-hub.semdpi.com

Aliphatic Portion: The primary sites for functionalization in the aliphatic portion are the C=N double bond and the adjacent C4 position. As discussed, the imine can be reduced, alkylated, acylated, and can participate in cycloaddition reactions. The enamine tautomer of 1-substituted dihydroisoquinolines can react as a C-nucleophile. beilstein-journals.org While less explored, the C4 position could potentially be functionalized through various C-H activation strategies, although the presence of the nitro group might direct reactivity towards the aromatic ring.

Advanced Spectroscopic and Structural Elucidation of 8 Nitro 3,4 Dihydroisoquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are crucial for assigning the specific chemical environment of each proton and carbon atom.

The ¹H and ¹³C NMR spectra of dihydroisoquinoline derivatives are characterized by distinct signals for the aromatic and aliphatic protons and carbons. The substitution pattern on the aromatic ring significantly influences the chemical shifts.

For the closely related compound, 7-Nitro-1-methyl-3,4-dihydroisoquinoline , the following NMR data has been reported and serves as a strong reference for the 8-nitro isomer mdpi.com:

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum of 7-Nitro-1-methyl-3,4-dihydroisoquinoline shows characteristic signals for the aromatic and aliphatic protons. The presence of the electron-withdrawing nitro group at the C-7 position significantly deshields the adjacent aromatic protons.

δ 8.32 (d, J = 2.0 Hz, 1H, H-8): This downfield singlet corresponds to the proton at the C-8 position.

δ 8.22 (dd, J = 8.0, 2.5 Hz, 1H, H-6): This doublet of doublets is assigned to the proton at the C-6 position.

δ 7.37 (t, J = 8.5 Hz, 1H, H-5): This triplet represents the proton at the C-5 position.

δ 3.74 (tq, J = 7.5, 1.5 Hz, 2H, H-4): This triplet of quartets corresponds to the two protons of the methylene (B1212753) group at the C-4 position.

δ 2.82 (t, J = 8.0 Hz, 3H, H-3): This triplet is assigned to the two protons of the methylene group at the C-3 position.

δ 2.47 (t, J = 7.5 Hz, 3H, CH₃): This triplet corresponds to the three protons of the methyl group at the C-1 position.

¹³C NMR (125 MHz, CDCl₃): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

δ 162.5 (C-1): The signal for the imine carbon.

δ 144.7 (C-7): The carbon atom attached to the nitro group.

δ 130.0 (C-5): Aromatic carbon.

δ 128.5 (C-4a): Aromatic quaternary carbon.

δ 125.2 (C-6): Aromatic carbon.

δ 120.1 (C-8a): Aromatic quaternary carbon.

δ 46.3 (C-3): Aliphatic methylene carbon.

δ 26.1 (C-4): Aliphatic methylene carbon.

δ 23.2 (CH₃): Methyl carbon.

¹H NMR Data for 7-Nitro-1-methyl-3,4-dihydroisoquinoline
Chemical Shift (δ ppm) Multiplicity & Coupling Constant (J Hz)
8.32d, J = 2.0
8.22dd, J = 8.0, 2.5
7.37t, J = 8.5
3.74tq, J = 7.5, 1.5
2.82t, J = 8.0
2.47t, J = 7.5
¹³C NMR Data for 7-Nitro-1-methyl-3,4-dihydroisoquinoline
Chemical Shift (δ ppm) Assignment
162.5C-1
144.7C-7
130.0C-5
128.5C-4a
125.2C-6
120.1C-8a
46.3C-3
26.1C-4
23.2CH₃

2D NMR experiments are indispensable for the definitive assignment of proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For an 8-nitro-3,4-dihydroisoquinoline derivative, COSY would show correlations between the protons on adjacent carbons, such as between the H-3 and H-4 methylene protons, and between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of carbon signals based on the known assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for linking different fragments of the molecule. For instance, correlations from the H-5 proton to the C-4, C-7, and C-8a carbons would help to confirm the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum gives valuable clues about the structure of the molecule.

For 3,4-dihydroisoquinolines, fragmentation often involves the cleavage of the bonds alpha to the nitrogen atom and the aromatic ring. niscpr.res.in The presence of a nitro group would also influence the fragmentation, with characteristic losses of NO (30 amu) and NO₂ (46 amu) being possible. The molecular ion peak (M⁺) would be expected, and its accurate mass would confirm the molecular formula C₉H₈N₂O₂ for this compound.

Expected Fragmentation Data for this compound
m/z Possible Fragment
176[M]⁺
146[M - NO]⁺
130[M - NO₂]⁺

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the nitro group, the C=N bond of the imine, aromatic C-H bonds, and aliphatic C-H bonds.

Expected IR Absorption Bands for this compound
Frequency (cm⁻¹) Functional Group
~1670C=N (imine) stretch
~1520 and ~1350Asymmetric and symmetric NO₂ stretch
~3050Aromatic C-H stretch
~2950Aliphatic C-H stretch

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive evidence for the structure of a crystalline compound. By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms in the crystal lattice can be determined, including bond lengths, bond angles, and stereochemistry.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. For C₉H₈N₂O₂, the expected elemental composition would be:

Carbon (C): 61.36%

Hydrogen (H): 4.58%

Nitrogen (N): 15.90%

Oxygen (O): 18.16%

Agreement between the experimental and calculated values provides strong evidence for the proposed molecular formula.

Computational and Theoretical Investigations of 8 Nitro 3,4 Dihydroisoquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the intricacies of molecular systems. frontiersin.orgrsc.org For 8-Nitro-3,4-dihydroisoquinoline, DFT can provide invaluable insights into its electronic properties, reaction pathways, and spectroscopic signatures.

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of this compound is fundamentally influenced by the interplay between the dihydroisoquinoline core and the electron-withdrawing nitro group. DFT calculations can elucidate this relationship by mapping the electron density distribution and calculating the energies and shapes of the molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the dihydroisoquinoline moiety. Conversely, the LUMO is anticipated to be centered on the nitro group, a consequence of its strong electron-withdrawing nature. The energy gap between the HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Frontier Molecular Orbital (FMO) calculations have been employed to explain the regioselectivity of amination reactions in other nitroisoquinolines. researchgate.net Similar calculations for this compound would be crucial in predicting its behavior in various chemical reactions.

Table 1: Predicted Frontier Orbital Energies for this compound and Related Compounds (Illustrative) This table presents hypothetical data for illustrative purposes, based on general principles and data from related compounds, as specific values for this compound were not found in the provided search results.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
3,4-Dihydroisoquinoline (B110456)-6.2-0.85.4
This compound-7.1-2.54.6
7-Nitro-3,4-dihydroisoquinolin-1(2H)-one-7.3-2.84.5

Reaction Mechanism Elucidation and Transition State Analysis

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and transition states. This is crucial for understanding reaction mechanisms and predicting the feasibility of different reaction pathways. For instance, DFT has been used to verify the mechanism of visible-light-catalyzed synthesis of related 3-methyl-3,4-dihydroisoquinolin-1(2H)-one compounds. bohrium.com

In the context of this compound, DFT could be used to investigate reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and reductions of the nitro group. By calculating the activation energies for these pathways, one could predict the most likely products under different reaction conditions. For example, the reduction of the nitro group to an amino group is a common transformation that could be modeled to understand the stepwise mechanism and the intermediates involved. nih.gov

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

For this compound, DFT calculations could predict the 1H and 13C NMR spectra, providing a theoretical benchmark for experimental data. mdpi.com Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an experimental IR spectrum to specific molecular motions, such as the characteristic symmetric and asymmetric stretches of the nitro group.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and stability. mdpi.comnih.govmdpi.com For a molecule like this compound, the dihydro part of the isoquinoline (B145761) ring is not planar and can adopt different conformations.

MD simulations can explore the potential energy landscape to identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets, as the conformation can significantly influence binding affinity. While specific MD studies on this compound are not available, simulations on related heterocyclic compounds have provided valuable insights into their dynamic behavior in solution and in complex environments. nih.gov

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their chemical reactivity. While no specific QSAR studies focusing on the reactivity of this compound were found, QSAR studies on the biological activity of related tetrahydroisoquinolines have been reported. bohrium.com

For a set of nitro-substituted dihydroisoquinolines, a QSAR model could be developed to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with their reactivity in a specific reaction. Such a model would be a valuable tool for predicting the reactivity of new, unsynthesized derivatives and for guiding the design of molecules with desired reactivity profiles.

Table 2: Key Molecular Descriptors for QSAR Analysis of Nitro-Dihydroisoquinoline Derivatives (Illustrative) This table presents hypothetical data for illustrative purposes, as specific values for this compound were not found in the provided search results.

Descriptor5-Nitro-3,4-dihydroisoquinoline6-Nitro-3,4-dihydroisoquinoline7-Nitro-3,4-dihydroisoquinolineThis compound
LogP1.81.91.91.7
Molar Refractivity45.245.345.345.1
Dipole Moment (Debye)5.14.84.55.5

In Silico Screening and Scaffold Optimization Principles

The principles of in silico screening and scaffold optimization are central to modern drug discovery and materials science. The 3,4-dihydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. mdpi.comrsc.org

In silico screening techniques, such as molecular docking, can be used to virtually screen libraries of compounds against a biological target to identify potential hits. The this compound scaffold could be used as a starting point for designing new inhibitors for various enzymes or receptors. For instance, molecular docking studies have been performed on N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues as potential urease inhibitors. nih.govacs.org

Scaffold optimization involves modifying a core chemical structure to improve its properties. For this compound, computational methods can guide this process by predicting how different substituents at various positions on the ring will affect its electronic properties, conformation, and potential biological activity. This allows for a more rational and efficient approach to designing new molecules with enhanced performance.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing a nitro group at the 8-position of 3,4-dihydroisoquinoline?

  • Methodological Answer : Directed lithiation or electrophilic aromatic substitution (EAS) can be adapted for nitration. For example, 8-fluoro-3,4-dihydroisoquinoline was synthesized via directed ortho-lithiation followed by fluorination . A similar approach could use nitrating agents (e.g., HNO₃/H₂SO₄) after lithiation to introduce the nitro group. Alternatively, nitration via EAS may require electron-donating substituents to activate the ring, but steric and electronic effects at the 8-position must be optimized .

Q. How can the purity and structure of 8-nitro-3,4-dihydroisoquinoline be validated experimentally?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC/GC-MS : For purity assessment (≥97.5% as per industry standards for similar compounds) .
  • NMR Spectroscopy : Compare chemical shifts of the nitro group with analogs like 7-nitro-1,2-oxydo-3,4-dihydroisoquinoline , where nitro substituents cause downfield shifts in aromatic protons .
  • X-ray Crystallography : Resolve regiochemistry and confirm substitution patterns, as demonstrated for oxaziridine derivatives of nitro-dihydroisoquinolines .

Q. What solvents and conditions are optimal for reactions involving nitro-substituted dihydroisoquinolines?

  • Methodological Answer : Polar aprotic solvents (e.g., acetonitrile, DMF) are preferred for nitration or alkylation reactions. For example, 3,3-dimethyl-dihydroisoquinolinium salts were synthesized in acetonitrile at 60°C . Nitro groups may increase sensitivity to reducing conditions, so inert atmospheres (N₂/Ar) are advised during catalytic hydrogenation or ATH .

Advanced Research Questions

Q. How does the nitro group at the 8-position influence enantioselectivity in asymmetric transfer hydrogenation (ATH) reactions?

  • Methodological Answer : Computational studies on 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline revealed that electron-withdrawing groups (e.g., methoxy) enhance enantioselectivity by stabilizing transition states via CH/π interactions . For 8-nitro derivatives, DFT calculations could model charge distribution on the C=N bond to predict how the nitro group alters transition-state stabilization. Experimental validation would involve testing ATH with Ru catalysts (e.g., [Ru(η⁶-arene)TsDPEN]) and comparing e-values with non-nitro analogs .

Q. What mechanistic pathways dominate in aza-Henry reactions of this compound?

  • Methodological Answer : The nitro group may shift reaction equilibria by stabilizing intermediates. For 3,4-dihydroisoquinoline , aza-Henry reactions proceed via an azinic acid tautomer of nitromethane under ambient conditions . With an 8-nitro substituent, steric hindrance could slow nucleophilic addition, requiring excess nitromethane or elevated temperatures. Kinetic studies (e.g., monitoring via ¹H NMR) and isolation of intermediates (e.g., Reissert-like compounds) would clarify mechanistic deviations .

Q. Can molecular modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Yes. For 1-phenyl-3,4-dihydroisoquinoline , Mulliken charge analysis and Bader atomic volumes were used to predict reactivity in ATH . Similar methods could map electron density at the C8 position in the nitro derivative to identify suitable coupling partners (e.g., aryl halides for Suzuki-Miyaura reactions). Validation would involve synthesizing Pd-catalyzed C–H aminoimidoylation products and comparing yields with computational predictions .

Key Research Gaps and Recommendations

  • Synthetic Challenges : Direct nitration at the 8-position remains underexplored. Adapting fluorination protocols or leveraging protecting-group strategies (e.g., Boc for N-alkylation) could improve yields.
  • Catalytic Systems : Test Noyori-type Ru catalysts with bulky η⁶-arenes (e.g., hexamethylbenzene) to mitigate steric effects of the nitro group .
  • Toxicity Profiling : Nitro compounds often exhibit higher toxicity. Conduct Ames tests or cytotoxicity assays using protocols similar to 7-hydroxy-6-methoxy derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.